molecular formula C27H27NO4 B12306533 Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid

Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid

Cat. No.: B12306533
M. Wt: 429.5 g/mol
InChI Key: KZWMARNFPDKGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used to protect the amine group during peptide synthesis. This compound is particularly useful in the synthesis of peptides that contain non-standard amino acids, which can enhance the biological activity and stability of the resulting peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Fmoc-protected amino esters, which are then hydrolyzed to yield the desired amino acid . The reaction conditions often require careful control of pH and temperature to prevent the epimerization of the amino acid.

Industrial Production Methods

Industrial production of Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the Fmoc-protected amino acids to form peptides, which are then purified using high-performance liquid chromatography (HPLC). The use of solid-phase peptide synthesis (SPPS) is also common in industrial settings, allowing for the rapid and efficient production of peptides containing this compound .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed without unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid is used in the synthesis of complex peptides and proteins. Its unique structure allows for the incorporation of non-standard amino acids into peptides, which can enhance their biological activity and stability .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the mechanisms of these interactions and identify potential therapeutic targets .

Medicine

In medicine, peptides containing this compound are being investigated for their potential therapeutic applications. These peptides can be used as drugs to target specific diseases, such as cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and other advanced technologies .

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid involves its incorporation into peptides, where it can interact with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for the selective introduction of the 3-methylphenyl group. This modification can enhance the peptide’s binding affinity and specificity for its target, leading to improved biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid is unique due to its specific structure, which allows for the incorporation of the 3-methylphenyl group into peptides. This modification can enhance the biological activity and stability of the resulting peptides, making it a valuable tool in peptide synthesis and research .

Properties

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(3-methylphenyl)pentanoic acid

InChI

InChI=1S/C27H27NO4/c1-18-8-6-9-19(16-18)10-7-15-25(26(29)30)28-27(31)32-17-24-22-13-4-2-11-20(22)21-12-3-5-14-23(21)24/h2-6,8-9,11-14,16,24-25H,7,10,15,17H2,1H3,(H,28,31)(H,29,30)

InChI Key

KZWMARNFPDKGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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